molecular formula C6H12N2O B1177850 CArG box-binding factor CAS No. 148710-92-3

CArG box-binding factor

货号: B1177850
CAS 编号: 148710-92-3
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

CArG box-binding factor, also known as this compound, is a useful research compound. Its molecular formula is C6H12N2O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What transcription factor is primarily responsible for binding CArG box elements, and how was this identified experimentally?

Serum Response Factor (SRF) is the principal CArG box-binding factor. Early studies in Xenopus laevis embryos used gel mobility shift assays and antibody supershift experiments to confirm SRF binding to CArG elements during developmental gene regulation. These findings were validated by mutational analyses of CArG box sequences in promoter regions .

Q. What experimental methods are commonly used to validate CArG box-SRF interactions?

Key methodologies include:

  • Electrophoretic Mobility Shift Assays (EMSAs) : To confirm direct SRF-DNA binding using purified proteins or nuclear extracts .
  • Chromatin Immunoprecipitation (ChIP) : For in vivo validation of SRF binding to CArG-containing promoters (e.g., in vascular smooth muscle cells) .
  • Luciferase Reporter Assays : To assess transcriptional activity of CArG boxes under different signaling conditions .

Q. Are CArG box sequences conserved across species, and how does this affect functional studies?

While the core CArG motif (CC[A/T]₆GG) is conserved, sequence diversity exists between species. For example, human and mouse genomes show distinct predominant CArG subtypes, which may influence SRF binding affinity and gene regulatory outcomes. Orthologous analyses suggest divergent evolutionary origins for functional CArG elements .

Advanced Research Questions

Q. How do single nucleotide polymorphisms (SNPs) within or near CArG boxes impact SRF-dependent gene regulation?

SNPs in CArG boxes can alter SRF binding and transcriptional activity. A genome-wide screen identified 118 SNPs within CArG sequences and 1,130 near them. Functional validation via EMSAs and luciferase assays revealed that SNPs disrupting the CArG consensus reduce SRF binding, while others create novel binding sites. This highlights the need for in silico tools (e.g., phastCons scoring) combined with wet-lab validation to assess SNP functionality .

Q. What strategies resolve contradictions in CArG box functionality across experimental models?

Discrepancies (e.g., variable SRF binding in myogenic cell lines) arise from differences in:

  • Cellular Context : Co-factors like myocardin or MEF2 modulate SRF activity in a tissue-specific manner .
  • Epigenetic Landscapes : Chromatin accessibility and histone modifications influence CArG box accessibility .
  • Signaling Pathways : RhoA vs. Ras/MAPK pathways differentially regulate SRF via CArG box-dependent or -independent mechanisms .

Q. How can evolutionary analyses of CArG boxes inform predictions of regulatory elements?

Comparative genomics of mammalian CArGomes reveals that functional CArG elements often reside in conserved non-coding regions. Phylogenetic footprinting and divergence rate calculations (e.g., dN/dS ratios) help distinguish conserved, functional CArG boxes from non-functional ones. This approach improves target gene prediction for SRF-dependent pathways .

Q. Why do some CArG boxes fail to bind SRF despite conforming to the consensus sequence?

Structural studies indicate that flanking sequences and tertiary DNA conformations (e.g., bent vs. linear DNA) affect SRF binding. For example, in the VDD gene promoter, only 2 out of 3 predicted CArG boxes bound SRF in ChIP assays, likely due to steric hindrance from neighboring transcription factors like SEP3 .

Q. How do mechanosensitive signaling pathways intersect with CArG box-mediated transcription?

SRF activity is regulated by cytoskeletal tension via RhoA/ROCK signaling. High cell adhesion activates JNK/p38 pathways, which phosphorylate SRF co-factors (e.g., TCFs), enabling their recruitment to CArG boxes. This mechanism links mechanical cues to SRF-dependent gene expression in processes like myogenesis .

Q. Methodological Considerations

Q. What controls are essential when analyzing CArG box-SRF interactions in ChIP assays?

  • Negative Controls : Use IgG antibodies or SRF knockout cells to rule out non-specific binding .
  • Positive Controls : Include known SRF targets (e.g., CNN1 intronic CArG) to validate assay conditions .

Q. How can researchers prioritize CArG boxes for functional studies in high-throughput datasets?

Combine:

  • In Silico Filters : PhastCons scores >0.8 for evolutionary conservation .
  • Epigenetic Marks : H3K4me3 or ATAC-seq peaks indicating active regulatory regions .
  • Co-factor Binding Data : ChIP-seq datasets for myocardin or MRTF-A, which stabilize SRF-CArG interactions .

属性

CAS 编号

148710-92-3

分子式

C6H12N2O

分子量

0

同义词

CArG box-binding factor

产品来源

United States

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